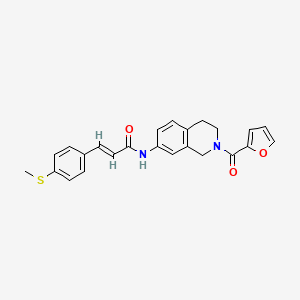

(E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide

Description

The compound “(E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide” features a hybrid structure combining a tetrahydroisoquinoline scaffold, a furan-2-carbonyl substituent, and a 4-(methylthio)phenylacrylamide moiety. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity in central nervous system (CNS) and anticancer targets . The acrylamide linker enhances molecular rigidity and facilitates interactions with biological targets via hydrogen bonding. This compound’s structural complexity positions it as a candidate for further pharmacological evaluation, particularly in comparison to analogs with similar frameworks.

Properties

IUPAC Name |

(E)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-30-21-9-4-17(5-10-21)6-11-23(27)25-20-8-7-18-12-13-26(16-19(18)15-20)24(28)22-3-2-14-29-22/h2-11,14-15H,12-13,16H2,1H3,(H,25,27)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOOGMXWCKNNDH-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide represents a novel class of tetrahydroisoquinoline derivatives. This compound is of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The focus of this article is to explore its biological activity through various studies and findings.

Chemical Structure

The chemical structure of the compound can be denoted as follows:

- IUPAC Name : (E)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 342.42 g/mol

Biological Activity Overview

Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have reported that compounds similar to the target compound show significant cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Tetrahydroisoquinolines are known for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

Antitumor Activity

A series of studies have evaluated the antitumor efficacy of tetrahydroisoquinoline derivatives:

-

Cell Line Studies : The compound was tested against several human tumor cell lines including HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell proliferation.

Cell Line IC50 (µM) HepG2 12.5 MCF7 15.0 A549 10.0 - Mechanism of Action : The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and inhibition of topoisomerase enzymes, which are crucial for DNA replication.

- Case Study : In a study involving a xenograft model of breast cancer, administration of the compound significantly reduced tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of tetrahydroisoquinoline derivatives:

- In Vitro Studies : The compound was evaluated in neuronal cell cultures subjected to oxidative stress. It exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability.

- Animal Models : In models of neurodegeneration (e.g., Alzheimer’s disease), treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented:

-

Bacterial Strains Tested : The compound was assessed against various strains including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Mechanism : The antimicrobial action is suggested to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- The target compound exhibits the highest molecular weight (431.53) due to the bulky 4-(methylthio)phenyl and furan-2-carbonyl groups.

- Replacing the furan-2-carbonyl with cyclopropanecarbonyl (as in ) reduces molecular weight by ~95 Da, likely altering lipophilicity and steric interactions.

- The 4-sulfamoylphenyl group in introduces polar sulfonamide functionality, contrasting with the hydrophobic 4-(methylthio)phenyl in the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- Polar groups (e.g., sulfamoyl in ) improve solubility but reduce membrane permeability.

Q & A

Q. Answer :

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian) with density functional theory (DFT) to model furan ring conjugation effects .

- Molecular Docking : AutoDock Vina for simulating interactions with biological targets (e.g., kinase domains) .

- ADMET Prediction : SwissADME or pkCSM to assess pharmacokinetic properties .

Advanced: How should contradictory bioactivity data be resolved?

Q. Answer :

- Statistical Validation : Repeat assays with triplicate samples and apply ANOVA to assess significance (p < 0.05) .

- Structural Reanalysis : Cross-validate NMR and HPLC data to rule out impurities (e.g., cis-isomer contamination) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Advanced: What advanced spectroscopic techniques resolve complex stereochemical ambiguities?

Q. Answer :

- 2D NMR : COSY and NOESY to confirm spatial proximity of tetrahydroisoquinoline and acrylamide groups .

- Circular Dichroism (CD) : Detect chiral centers in the tetrahydroisoquinoline core .

- Solid-State NMR : Differentiate amorphous vs. crystalline impurities in bulk samples .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

Q. Answer :

- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixture) for cost efficiency .

- Process Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of reaction progress .

Advanced: How can target engagement be mechanistically validated?

Q. Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and purified kinase domains .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates .

- CRISPR-Cas9 Knockout Models : Compare bioactivity in wild-type vs. target-deficient cells .

Advanced: How can AI accelerate research on this compound?

Q. Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.